molecular formula C17H10ClN3O2 B3194431 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione CAS No. 84459-37-0

8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione

Cat. No.: B3194431
CAS No.: 84459-37-0
M. Wt: 323.7 g/mol
InChI Key: KUZXWHQMNCGRQX-UHFFFAOYSA-N
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Description

8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-b]quinoline family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione typically involves a multi-component reaction. One efficient method is the one-pot three-component condensation of 4-chloroaniline, aromatic aldehyde, and barbituric acid. This reaction is often carried out using low transition temperature mixtures as solvents, which are considered environmentally friendly . The reaction conditions usually involve refluxing the mixture in acetic acid or a combination of acetic acid and dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the adoption of green chemistry principles, such as the use of recyclable solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Additionally, the compound can induce apoptosis (programmed cell death) by activating certain pathways and inhibiting DNA repair enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine and phenyl groups contribute to its distinct reactivity and potential therapeutic applications .

Properties

CAS No.

84459-37-0

Molecular Formula

C17H10ClN3O2

Molecular Weight

323.7 g/mol

IUPAC Name

8-chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C17H10ClN3O2/c18-11-7-6-10-8-13-15(19-17(23)20-16(13)22)21(14(10)9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22,23)

InChI Key

KUZXWHQMNCGRQX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O

Origin of Product

United States

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